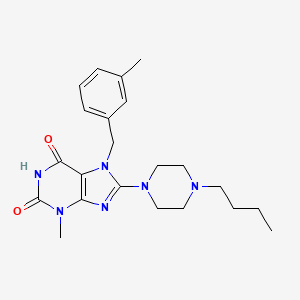

甲基7-(3-(4-(三氟甲基)苯基)丙酰胺基)-3,4-二氢异喹啉-2(1H)-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, involves reactions of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl(aroyl)pyruvic acids. This process, highlighted by Rudenko et al. (2013), establishes the foundation for synthesizing complex isoquinoline derivatives through strategic functional group manipulation and cyclization reactions (Rudenko et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds is determined through X-ray structural analysis, as demonstrated in the synthesis of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate. This method provides insights into the spatial arrangement of atoms within the molecule, crucial for understanding its reactivity and interactions (Rudenko et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving isoquinoline derivatives can include three-component green syntheses, as shown by Wang et al. (2007), where N-arylquinoline derivatives are synthesized via reactions involving arylaldehyde, 3-arylamino-5,5-dimethylcyclohex-2-enone, and active methylene compounds. These reactions highlight the versatility of isoquinoline compounds in participating in multi-component synthesis processes, leading to a diverse array of derivatives (Wang et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are often determined through analytical methods like X-ray crystallography. However, specific studies focusing on the physical properties of the exact compound were not identified, indicating a gap in the literature or the niche nature of this compound's study.

Chemical Properties Analysis

Isoquinoline derivatives' chemical properties, including reactivity, stability, and functional group behavior, are influenced by their molecular structure. The study by Fujita et al. (1998) on substituted quinolones shows how variations in substituents can significantly affect antibacterial activity, illustrating the broader principle that small changes in chemical structure can lead to substantial differences in chemical properties and biological activity (Fujita et al., 1998).

科学研究应用

合成方法和化学转化

咪唑啉和硫咪唑啉合成:Macháček等人(2006年)的研究探讨了通过与异氰酸酯反应制备N-取代甲基(3S)-2-氨基甲酰基-1,2,3,4-四氢异喹啉-3-羧酸酯的方法。这些化合物被环化形成咪唑啉和硫咪唑啉,展示了从四氢异喹啉衍生物合成含氮杂环化合物的方法(Macháček, Jansa, Bertolasi, & Wsól, 2006)。

甲基2-取代四氢喹啉衍生物的分子和晶体结构:Rudenko等人(2012年)描述了从涉及3-氨基-5,5-二甲基环己-2-烯酮的反应中获得的甲基7,7-二甲基-5-氧代-2-苯基-5,6,7,8-四氢喹啉-4-羧酸酯的合成和结构分析。这项工作强调了这些结构在理解异喹啉衍生物的分子排列和潜在反应性方面的重要性(Rudenko等人,2012)。

4-氨基嘧啶的合成:Korbonits等人(1991年)报道了将四氢-6,7-二烷氧基-1-[(酰胺基)亚甲基]异喹啉加热转化为4-取代嘧啶异喹啉的方法,这种方法为合成嘧啶衍生物提供了一种新颖的途径,这在各种化学和药理学研究中具有重要意义(Korbonits, Simon, & Kolonits, 1991)。

离子液体中喹啉衍生物的合成:Wang等人(2007年)展示了一种绿色合成方法,用于合成N-芳基喹啉衍生物,突出了离子液体作为环境友好溶剂用于合成复杂有机分子的优点。这种方法在溶剂的可重复使用和工业规模应用的潜力方面具有优势(Wang, Zhang, Jiang, Yao, & Tu, 2007)。

Ru催化的C-H官能化:Ruiz等人(2017年)探讨了苯基甘氨酸衍生物的催化官能化,以合成异喹啉和异吲哚啉羧酸酯,展示了钌催化在激活C-H键以构建杂环结构方面的实用性。这项研究提供了一种有价值的工具,用于合成具有潜在药物发现和材料科学应用的复杂杂环骨架(Ruiz, Sayago, Cativiela, & Urriolabeitia, 2017)。

作用机制

Target of Action

The primary target of this compound is the Androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

The presence of the trifluoromethyl group may enhance biological activity and increase chemical or metabolic stability .

Result of Action

It is known that the compound interacts with the androgen receptor , which could potentially influence a variety of cellular processes.

属性

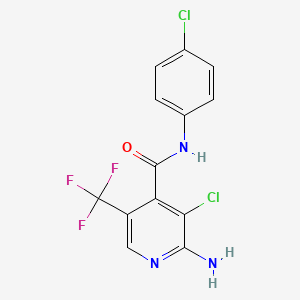

IUPAC Name |

methyl 7-[3-[4-(trifluoromethyl)phenyl]propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3/c1-29-20(28)26-11-10-15-5-8-18(12-16(15)13-26)25-19(27)9-4-14-2-6-17(7-3-14)21(22,23)24/h2-3,5-8,12H,4,9-11,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDQCJHDCHCQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Methyl-1,3-benzothiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2488498.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)

![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)

![4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2488511.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)

![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)